molecular formula C20H18N2O2 B2401740 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-07-9

3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2401740
M. Wt: 318.376
InChI Key: LXOARVWBXJLACC-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The structure suggests that it might have interesting chemical and biological properties, as pyrazole derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the pyrazole ring. The presence of the phenyl groups could introduce some degree of rotational freedom, depending on their position in the molecule .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the exact positioning and nature of the substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to be a solid at room temperature, with a melting point and boiling point that depend on the exact nature of the substituent groups .

Scientific Research Applications

  • Synthesis and Structural Elucidation:

    • A study by Hassan et al. (2020) discussed the synthesis of novel quinolinyl chalcones derived from similar pyrazole compounds, emphasizing the importance of these compounds in developing new chemical entities.
    • Xu & Shi (2011) described the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the process of creating new pyrazole derivatives and determining their crystal structures.
  • Pharmaceutical and Biological Activities:

    • The antimicrobial activities of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives were explored by Hamed et al. (2020), indicating the potential pharmaceutical applications of these compounds.
    • Research by Gurunanjappa et al. (2017) on the synthesis of formylpyrazole analogues and their antimicrobial and antioxidant activities further demonstrates the relevance of these compounds in medical research.
  • Material Science and Chemistry:

    • A study conducted by Kiran Kumar et al. (2019) focused on the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles, showcasing the versatility of pyrazole derivatives in material science.
    • Baashen et al. (2017) discussed the use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel heterocycles, highlighting its role in the development of new materials and compounds.
  • Chemical Analysis and Characterization:

    • The work of Prasath et al. (2015) on the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, and their spectroscopic and crystallographic analysis, shows the compound's importance in analytical chemistry.

Future Directions

The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h3-10,12-14H,1,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOARVWBXJLACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

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